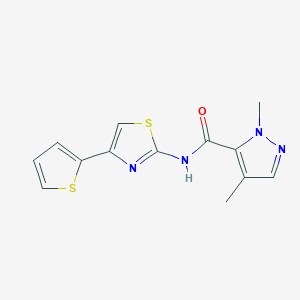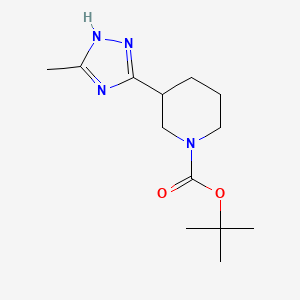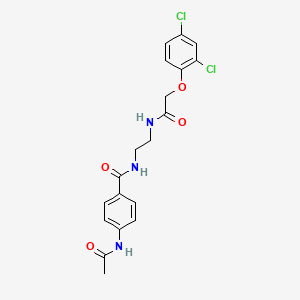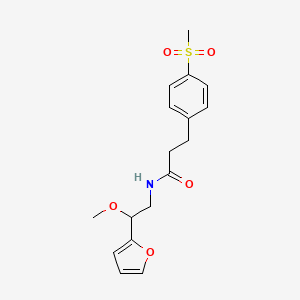![molecular formula C13H18N2O4 B2934203 2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid CAS No. 2248288-49-3](/img/structure/B2934203.png)
2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMAP is a heterocyclic compound that belongs to the pyridine family. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. DMAP has been extensively used in the chemical and pharmaceutical industries due to its unique properties such as its high reactivity, selectivity, and stability. In recent years, DMAP has also gained attention in the field of scientific research due to its potential applications in various areas such as organic synthesis, catalysis, and drug discovery.
Mecanismo De Acción
The mechanism of action of DMAP is based on its ability to act as a nucleophilic catalyst. DMAP can form a complex with the carbonyl group of the substrate, which activates the carbonyl group and enhances its reactivity towards the nucleophile. DMAP can also act as a base and accept a proton from the substrate, which further enhances the reactivity of the substrate towards the nucleophile.
Biochemical and physiological effects:
DMAP has been shown to have low toxicity and minimal side effects in laboratory experiments. However, its long-term effects on human health are not well understood. DMAP has been reported to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAP has several advantages for use in laboratory experiments. It is a highly reactive and selective catalyst that can be easily synthesized in high yield and purity. It is also stable under a wide range of reaction conditions. However, DMAP has some limitations such as its low solubility in water, which may limit its use in aqueous reactions. It also has a strong odor, which may cause discomfort to researchers.
Direcciones Futuras
DMAP has several potential future directions for research. One area of interest is the development of new synthetic methods for DMAP that can improve its yield and purity. Another area of interest is the development of new applications for DMAP in areas such as drug discovery and catalysis. Additionally, further research is needed to understand the long-term effects of DMAP on human health and the environment.
Conclusion:
In conclusion, DMAP is a versatile organic compound that has been widely used in various scientific research fields. Its unique properties such as its high reactivity, selectivity, and stability make it a valuable tool for organic synthesis, catalysis, and drug discovery. While DMAP has several advantages for use in laboratory experiments, it also has some limitations that need to be addressed. Further research is needed to explore the potential applications of DMAP and to understand its long-term effects on human health and the environment.
Métodos De Síntesis
DMAP can be synthesized using various methods. One of the most common methods involves the reaction between 2,4-dimethyl-3-pyridinecarboxylic acid and isobutyl chloroformate in the presence of a base such as triethylamine. The reaction produces DMAP in high yield and purity. Other methods such as the reaction between 2,4-dimethyl-3-pyridinecarboxylic acid and carbonyldiimidazole have also been reported.
Aplicaciones Científicas De Investigación
DMAP has been widely used in various scientific research fields such as organic synthesis, catalysis, and drug discovery. In organic synthesis, DMAP is commonly used as a catalyst for esterification, amidation, and acylation reactions. In catalysis, DMAP has been used as a catalyst for the synthesis of various organic compounds such as lactams, amides, and imides. In drug discovery, DMAP has been used as a building block for the synthesis of various bioactive compounds such as antiviral, anticancer, and antibacterial agents.
Propiedades
IUPAC Name |
2,4-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-7-6-9(14-8(2)10(7)11(16)17)15-12(18)19-13(3,4)5/h6H,1-5H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZNFRUZPWYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(Tert-butoxy)carbonyl]amino}-2,4-dimethylpyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2934125.png)

![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
![5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934131.png)




![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)

![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)